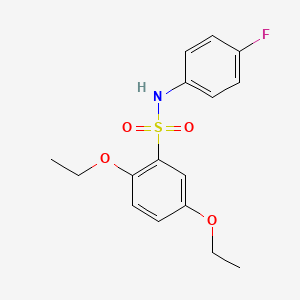![molecular formula C19H21N5O3 B5085145 1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085145.png)
1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as TAK-659 and is classified as a kinase inhibitor. It has been studied extensively for its potential use in the treatment of various types of cancer and autoimmune diseases.
作用機序
The mechanism of action of 1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the inhibition of several kinases that are involved in the development and progression of cancer and autoimmune diseases. By inhibiting these kinases, this compound can prevent the proliferation of cancer cells and reduce the activity of the immune system, which can help in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects. It can inhibit the activity of several kinases, which can lead to the inhibition of cancer cell proliferation and the reduction of immune system activity. This compound has also been shown to have anti-inflammatory properties, which can help in the treatment of autoimmune diseases.
実験室実験の利点と制限
The advantages of using 1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione in lab experiments include its potential therapeutic properties, its ability to inhibit the activity of several kinases, and its anti-inflammatory properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the research on 1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione. These include further studies on its potential therapeutic properties, its safety and efficacy in humans, and its potential use in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum therapeutic effect.
合成法
The synthesis of 1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione involves several steps. The first step is the preparation of 2,5-pyrrolidinedione, which is then reacted with 2-methoxyphenylacetic acid to form 1-(2-methoxyphenyl)-2,5-pyrrolidinedione. This intermediate is then reacted with 4-(2-pyrimidinyl)-1-piperazine to form the final product, 1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione.
科学的研究の応用
1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the development and progression of these diseases.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-27-16-6-3-2-5-14(16)24-17(25)13-15(18(24)26)22-9-11-23(12-10-22)19-20-7-4-8-21-19/h2-8,15H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYPBDDYKVLPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-fluorobenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5085077.png)


![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5085111.png)

![(2R*,3R*)-3-(dimethylamino)-1'-{[2-(methylamino)-3-pyridinyl]carbonyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5085124.png)
![4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5085132.png)
![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5085137.png)
![2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085149.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)
![5-[(2'-fluoro-2-biphenylyl)carbonyl]-N-(2-methoxyethyl)-1-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5085161.png)